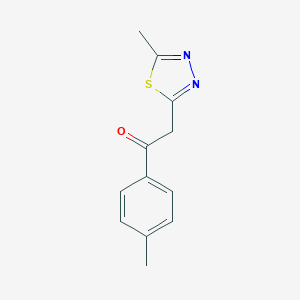![molecular formula C32H23NO2S B282100 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPPB is a heterocyclic compound that belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood. However, it has been proposed that 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione inhibits the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This inhibition leads to the induction of apoptosis in cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to inhibit the activity of inflammatory mediators such as COX-2 and NF-κB, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to exhibit anti-inflammatory activity by inhibiting the activity of inflammatory mediators such as COX-2 and NF-κB. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. However, one of the limitations of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione. One of the future directions is to explore its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. Another future direction is to investigate the mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in more detail to understand its biological activities better. Additionally, future research could focus on improving the solubility of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood, but it has been proposed that it inhibits the activity of enzymes such as topoisomerase II and HDAC. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has several advantages and limitations for lab experiments, and there are several future directions for research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
Métodos De Síntesis
The synthesis of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione involves the condensation reaction of 2-phenylpyrrole, 2-aminobenzenethiol, and 1,4-diketone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
Aplicaciones Científicas De Investigación
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. Some of the research applications of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione include anti-inflammatory, anticancer, and antimicrobial activities. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities.
Propiedades
Fórmula molecular |
C32H23NO2S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
1,4-diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)butane-1,4-dione |
InChI |
InChI=1S/C32H23NO2S/c34-28(23-14-6-2-7-15-23)20-25(31(35)24-16-8-3-9-17-24)30-26(22-12-4-1-5-13-22)21-33-27-18-10-11-19-29(27)36-32(30)33/h1-19,21,25H,20H2 |
Clave InChI |
VRQBTDXNACOZFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)








